

Application Notes and Protocols for Studying Lobeglitazone's Binding Affinity to PPAR γ

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Compound of Interest

Compound Name: Lobeglitazone

Cat. No.: B1674985

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lobeglitazone is a potent thiazolidinedione (TZD) class of antidiabetic drug that acts as a selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ). PPAR γ is a nuclear hormone receptor crucial in regulating glucose homeostasis, lipid metabolism, and adipogenesis. The efficacy of **lobeglitazone** is intrinsically linked to its high binding affinity for PPAR γ . Understanding and quantifying this interaction is paramount for drug development and mechanistic studies.

These application notes provide a detailed overview of several biophysical and computational techniques to characterize the binding affinity of **lobeglitazone** to PPAR γ . Detailed protocols for key methods are provided to guide researchers in setting up and performing these experiments.

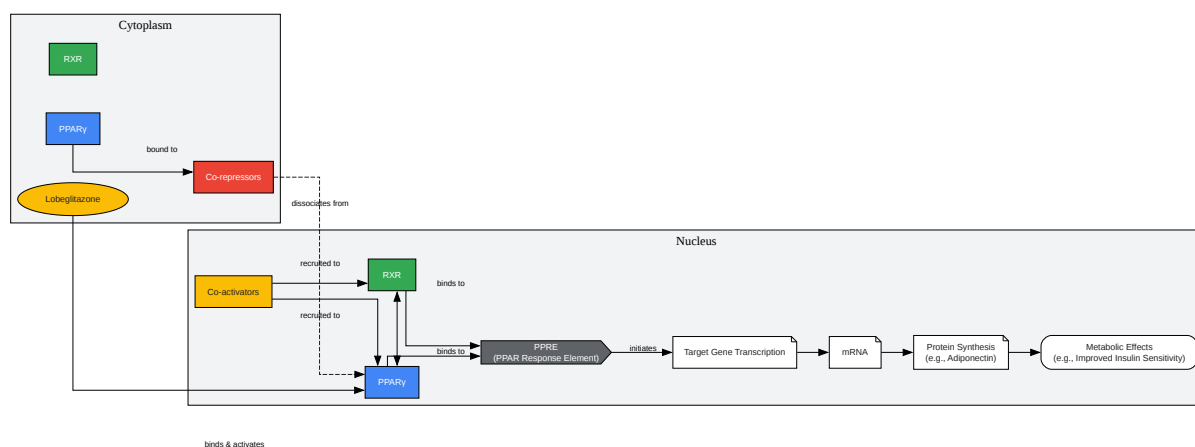
Data Presentation: Quantitative Binding Affinity Data

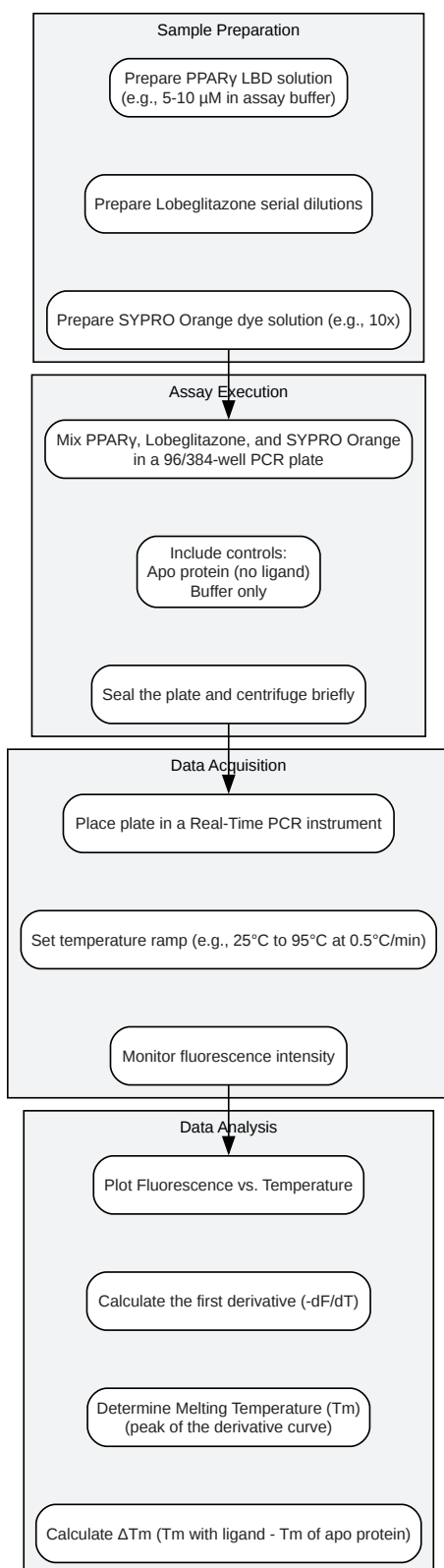
The following table summarizes the quantitative data available for the interaction of **lobeglitazone** and other relevant TZDs with PPAR γ .

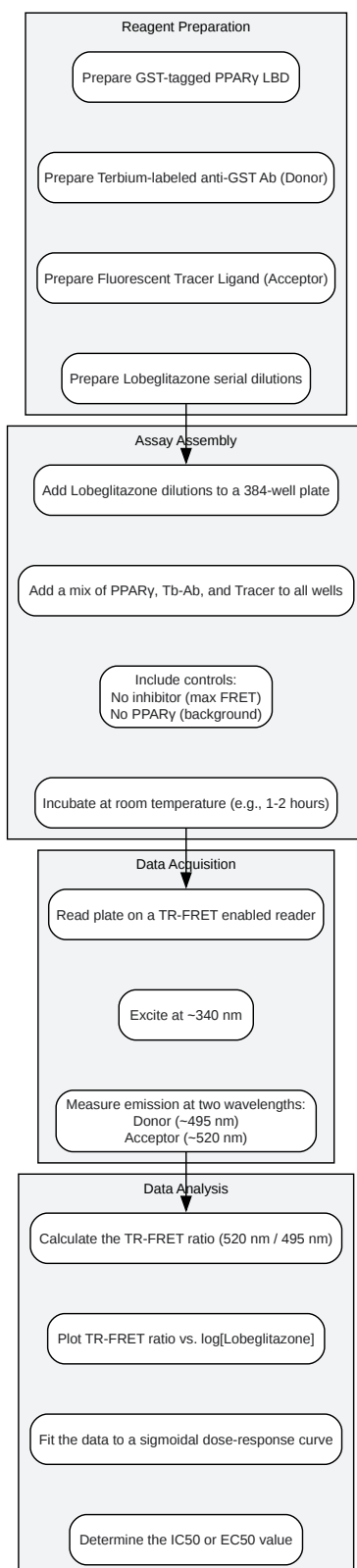
Compound	Technique	Parameter	Value	Reference
Lobeglitazone	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	EC50	0.1374 μ M	[1]
Lobeglitazone	Thermal Shift Assay (DSF)	Tm ($^{\circ}$ C)	50.1	[2]
Lobeglitazone	Computational Docking	Relative Affinity	~12x higher than Pioglitazone	[2][3][4]
Lobeglitazone	Computational Docking	Relative Affinity	~14x higher than Rosiglitazone	[2]
Pioglitazone	Thermal Shift Assay (DSF)	Tm ($^{\circ}$ C)	46.5	[2]
Rosiglitazone	Thermal Shift Assay (DSF)	Tm ($^{\circ}$ C)	47.0	[2]
Rosiglitazone	TR-FRET	EC50	0.1076 μ M	[1]
Pioglitazone	TR-FRET	EC50	0.5492 μ M	[1]
Apo PPAR γ LBD	Thermal Shift Assay (DSF)	Tm ($^{\circ}$ C)	43.0	[2]

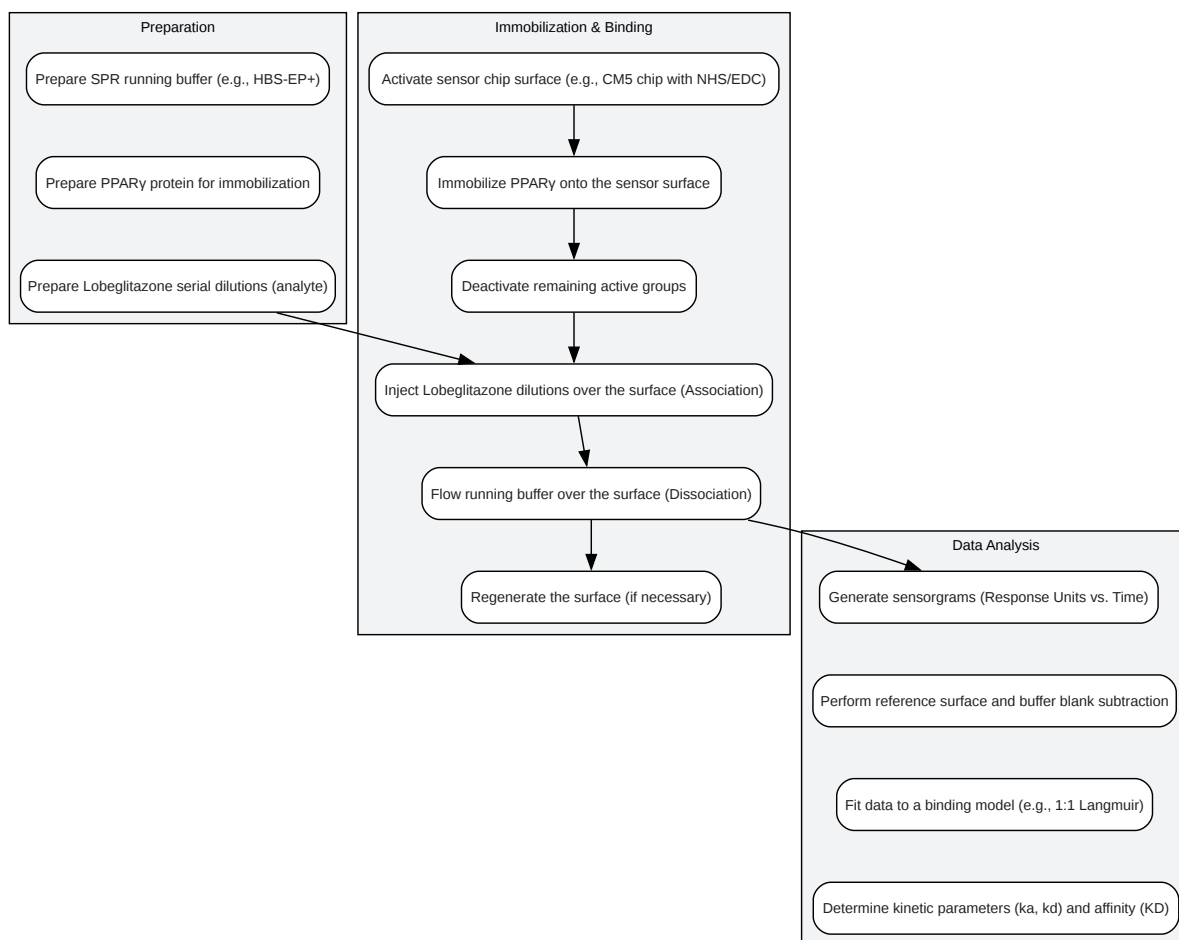
Signaling Pathway

The binding of an agonist like **lobeglitazone** to PPAR γ initiates a cascade of molecular events leading to the regulation of target gene expression.









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- To cite this document: BenchChem. [Application Notes and Protocols for Studying Lobeglitazone's Binding Affinity to PPAR γ]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674985#techniques-for-studying-lobeglitazone-s-binding-affinity-to-ppar]

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